molecular formula C9H10N2O2 B3156865 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol CAS No. 83959-43-7

2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol

Cat. No.: B3156865
CAS No.: 83959-43-7
M. Wt: 178.19 g/mol
InChI Key: OQZLHILUYAZRBX-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazole (B372694) and Furan (B31954) Scaffolds in Advanced Chemical Sciences

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govglobalresearchonline.net Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. longdom.orgnih.gov The structural versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its biological and physical properties. nih.gov Several commercial drugs, such as the anti-inflammatory celecoxib (B62257) and the anticancer agent crizotinib, feature a pyrazole core, underscoring its therapeutic relevance. nih.govnih.gov

Similarly, the furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a key structural motif in numerous natural products and synthetic compounds. dtic.mil Furan derivatives are not only important intermediates in organic synthesis but also possess their own spectrum of biological activities. dtic.mil The incorporation of a furan moiety can influence a molecule's solubility, metabolic stability, and receptor-binding affinity.

The hybridization of pyrazole and furan scaffolds into a single molecular entity, as seen in 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol, offers the potential for novel chemical properties and biological activities that may differ from or surpass those of the individual components.

Rationale for In-Depth Academic Investigation of this compound

While extensive research on the specific compound this compound is not widely documented in publicly available literature, the rationale for its investigation can be inferred from the well-established importance of its constituent parts. The primary motivation for studying such a hybrid molecule lies in the principle of molecular hybridization, which aims to combine the pharmacophoric features of different bioactive scaffolds to create new compounds with enhanced or novel activities.

The presence of both a pyrazole and a furan ring suggests potential for a synergistic effect, where the combined structure elicits a biological response that is greater than the sum of its individual parts. Furthermore, the ethanol (B145695) substituent introduces a hydroxyl group, which can participate in hydrogen bonding, a critical interaction in many biological systems. This hydroxyl group also provides a potential site for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Overview of Current Research Trends and Foundational Contributions Pertaining to the Compound

Specific foundational research contributions directly focused on this compound are limited. However, the broader field of pyrazole-furan hybrids is an active area of investigation. Current research trends in this area include:

Synthesis of Novel Derivatives: Chemists are continuously developing new synthetic routes to create diverse libraries of pyrazole-furan compounds. These methods often focus on efficiency, regioselectivity, and the introduction of various substituents to explore the chemical space around this hybrid scaffold. nih.gov

Pharmacological Evaluation: A significant portion of research is dedicated to evaluating the biological activities of these compounds. longdom.orgresearchgate.net This includes screening for anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties.

Material Science Applications: The unique electronic and photophysical properties of some pyrazole derivatives suggest their potential use in the development of new materials, such as fluorescent probes and organic light-emitting diodes (OLEDs).

While direct studies on this compound are not prominent, the collective knowledge gained from the study of analogous compounds provides a solid foundation for understanding its potential properties and applications.

Scope and Strategic Research Trajectories for Future Studies of this compound

Future research on this compound would likely follow several strategic trajectories:

Development of Efficient Synthesis: A primary focus would be to establish a robust and scalable synthetic pathway to produce the compound in sufficient quantities for detailed study.

Comprehensive Characterization: Thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and stereochemistry.

Biological Screening: A broad-based biological screening campaign could uncover potential therapeutic applications. This would involve testing the compound against a variety of biological targets, including enzymes, receptors, and whole cells.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues, with modifications at the furan ring, the pyrazole ring, and the ethanol side chain, would provide valuable insights into the structural requirements for any observed biological activity.

Computational Modeling: Molecular docking and other computational studies could help to predict potential biological targets and guide the design of more potent derivatives.

Compound Data

Historical Context and Evolution of Synthetic Approaches to the Core Heterocyclic Structure

The core of the target molecule is the 3-(2-furyl)-1H-pyrazole system. The synthesis of pyrazoles has a rich history dating back to 1883, with the pioneering work of German chemist Ludwig Knorr. thieme-connect.comnih.gov The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, remains a cornerstone of pyrazole chemistry. nih.govnih.gov This classical method laid the groundwork for the synthesis of a vast number of substituted pyrazoles.

The introduction of a furan moiety onto the pyrazole ring represents a significant extension of this chemistry. Early synthetic strategies for furan-containing heterocycles often relied on the Paal-Knorr synthesis, developed in 1884, which utilizes 1,4-dicarbonyl compounds to form furans. researchgate.net The direct linkage of a pre-formed furan ring to a pyrazole nucleus, however, became more streamlined with the availability of furan-substituted 1,3-dicarbonyl compounds. The evolution of synthetic approaches has been driven by the need for regioselective control, particularly when using unsymmetrical diketones and substituted hydrazines, which can potentially yield two different regioisomers. Modern advancements have focused on improving yields, simplifying purification processes, and employing more environmentally benign reagents and conditions.

Detailed Analysis of Precursor Synthesis and Pre-functionalization Strategies for the Compound

The synthesis of this compound is predicated on the availability of key precursors. A logical synthetic strategy involves the initial formation of the 3-(2-furyl)-1H-pyrazole core, followed by the introduction of the ethanol side chain.

The primary precursor for the furyl-pyrazole core is a furan-substituted 1,3-dicarbonyl compound, namely 1-(2-furyl)-1,3-butanedione . The synthesis of this precursor typically begins with 2-acetylfuran (B1664036) . 2-Acetylfuran can be readily prepared via the Friedel-Crafts acylation of furan with acetic anhydride (B1165640) or acetyl chloride. thieme-connect.com

The subsequent conversion of 2-acetylfuran to 1-(2-furyl)-1,3-butanedione can be achieved through a Claisen condensation reaction with an acetate (B1210297) source, such as ethyl acetate, in the presence of a strong base like sodium ethoxide. researchgate.netsemanticscholar.org

Precursor Synthesis StepReactantsReagents/ConditionsProduct
Friedel-Crafts AcylationFuran, Acetic AnhydrideLewis Acid Catalyst (e.g., ZnCl₂)2-Acetylfuran
Claisen Condensation2-Acetylfuran, Ethyl AcetateStrong Base (e.g., Sodium Ethoxide)1-(2-furyl)-1,3-butanedione

The second key precursor is a hydrazine derivative that allows for the introduction of the ethanol side chain. While the direct use of 2-hydrazinyl-1-ethanol is a possibility, a more common and often more efficient approach is to first synthesize the 3-(2-furyl)-1H-pyrazole using unsubstituted hydrazine and then introduce the ethanol side chain in a subsequent step. This latter approach avoids potential complications with the hydroxyl group during the pyrazole ring formation.

Key Reaction Pathways and Mechanisms for the Formation of this compound

The formation of the target compound can be dissected into three main stages: the formation of the pyrazole ring, the incorporation of the furan moiety (which is achieved through the use of a furan-containing precursor), and the addition of the ethanol side chain.

Cyclocondensation Reactions for Pyrazole Ring Formation

The Knorr pyrazole synthesis is the most direct and widely employed method for the formation of the pyrazole ring in this context. The reaction proceeds via the cyclocondensation of 1-(2-furyl)-1,3-butanedione with hydrazine.

The mechanism involves the initial reaction of one of the carbonyl groups of the diketone with hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining nitrogen atom of the hydrazine attacks the second carbonyl group. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic pyrazole ring. With an unsymmetrical diketone like 1-(2-furyl)-1,3-butanedione, the reaction can potentially yield two regioisomers: 3-(2-furyl)-5-methyl-1H-pyrazole and 5-(2-furyl)-3-methyl-1H-pyrazole. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions. acs.org

Introduction of the Furan Moiety

The furan moiety is introduced into the pyrazole structure by utilizing a precursor that already contains the furan ring. In the proposed synthetic pathway, this is achieved by starting with 1-(2-furyl)-1,3-butanedione. This ensures that the furan ring is positioned at the 3-position of the pyrazole ring, provided the cyclocondensation proceeds with the desired regioselectivity.

Elaboration of the Ethanol Side Chain

The ethanol side chain is typically introduced onto the pyrazole ring via N-alkylation. thieme-connect.comorganic-chemistry.org Starting with the synthesized 3-(2-furyl)-1H-pyrazole, the nitrogen atom of the pyrazole ring can act as a nucleophile and react with a suitable electrophile containing a protected or masked ethanol group.

A common and effective method is the reaction of the pyrazole with 2-chloroethanol in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the pyrazole ring, increasing its nucleophilicity. The resulting pyrazolate anion then undergoes a nucleophilic substitution reaction with 2-chloroethanol to yield the desired product, this compound.

Another potential alkylating agent is ethylene (B1197577) oxide . The reaction of the pyrazolate anion with ethylene oxide would also yield the desired ethanol side chain after an acidic workup to protonate the resulting alkoxide.

The N-alkylation of an unsymmetrically substituted pyrazole can also lead to a mixture of regioisomers (N1 and N2 alkylation). The regioselectivity of this step is influenced by steric and electronic factors of the substituents on the pyrazole ring and the nature of the alkylating agent and reaction conditions. organic-chemistry.org

Optimization of Reaction Conditions: Temperature, Solvent Effects, Catalysis, and Pressure

The efficiency and selectivity of the synthesis of this compound can be significantly influenced by the reaction conditions.

For the Knorr pyrazole synthesis , the choice of solvent can have a notable impact on the regioselectivity. For instance, the use of fluorinated alcohols as solvents has been shown to improve the regioselectivity in the formation of certain substituted pyrazoles. acs.org The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate. While the reaction is typically not catalyzed, acid or base catalysis can sometimes be employed to accelerate the condensation.

ParameterEffect on Knorr Pyrazole Synthesis
Temperature Higher temperatures generally increase the reaction rate.
Solvent Can influence the regioselectivity and solubility of reactants.
Catalysis Acid or base catalysis can be used to promote the reaction.
Pressure Not a significant factor under standard conditions.

For the N-alkylation of the pyrazole ring , the choice of base and solvent is critical. Stronger bases, such as sodium hydride, can lead to faster reaction rates but may require anhydrous conditions. Milder bases, like potassium carbonate, are often effective and more convenient to handle. The solvent should be able to dissolve the pyrazole and the base, and common choices include dimethylformamide (DMF), acetonitrile (B52724), or acetone. The reaction temperature is typically elevated to facilitate the alkylation.

ParameterEffect on N-Alkylation
Temperature Higher temperatures generally favor the reaction.
Solvent Affects the solubility of reactants and the reaction rate.
Base The choice of base influences the reaction rate and conditions.
Pressure Not a significant factor under standard conditions.

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.

An in-depth examination of the synthetic approaches for producing this compound reveals a landscape rich with modern, efficient, and sustainable methodologies. This article focuses exclusively on the chemical synthesis of this specific heterocyclic compound, detailing contemporary techniques, stereoselective strategies, green chemistry applications, and methods for optimizing production and purification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(furan-2-yl)pyrazol-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-6-5-11-4-3-8(10-11)9-2-1-7-13-9/h1-4,7,12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZLHILUYAZRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Chemical Reactivity and Transformation Studies of 2 3 2 Furyl 1h Pyrazol 1 Yl 1 Ethanol

Reactivity Profile of the Pyrazole (B372694) Moiety in 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol

The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. Its reactivity is a complex interplay of the electron-donating character of the pyrrole-like nitrogen (N1) and the electron-withdrawing nature of the pyridine-like nitrogen (N2). In the case of this compound, the pyrazole ring is substituted at the N1 and C3 positions.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

Electrophilic aromatic substitution is a hallmark reaction of many aromatic compounds. For pyrazoles, the site of substitution is highly dependent on the nature of the substituents already present on the ring. In unsubstituted pyrazole, electrophilic attack preferentially occurs at the C4 position, which is the most electron-rich carbon. pharmaguideline.comnih.govencyclopedia.pubscribd.com

For this compound, the pyrazole ring is substituted at the N1 position with an ethanol (B145695) group and at the C3 position with a 2-furyl group. The 2-furyl group, being an electron-rich heterocycle, is expected to act as an electron-donating group, thereby influencing the electron density distribution within the pyrazole ring. The N1-ethanol substituent, being an alkyl group, is also electron-donating. This combined electron-donating effect from the substituents at N1 and C3 would further enhance the electron density at the C4 position, making it the most probable site for electrophilic attack.

Common electrophilic substitution reactions and the expected major products are summarized in the table below.

ReactionReagentElectrophileExpected Major Product
Nitration HNO₃/H₂SO₄NO₂⁺2-[4-Nitro-3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol
Sulfonation Fuming H₂SO₄SO₃2-[4-Sulfo-3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol
Halogenation Br₂ or Cl₂Br⁺ or Cl⁺2-[4-Bromo-3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol
Friedel-Crafts Acylation RCOCl/AlCl₃RCO⁺2-[4-Acyl-3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol

It is important to note that while C4 is the predicted primary site of substitution, the steric hindrance from the adjacent 3-(2-furyl) group and the N1-ethanol group could potentially influence the reaction rate and, in some cases, lead to minor products from substitution at the C5 position.

Nucleophilic Additions and Substitutions at the Pyrazole Ring

Nucleophilic attack on the pyrazole ring is generally difficult due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophiles. acs.org In the case of this compound, the pyrazole ring is substituted with electron-donating groups (the 2-furyl and N1-ethanol groups), which would further disfavor nucleophilic attack on the carbon atoms of the ring.

However, nucleophilic substitution can occur under specific conditions, such as through the formation of an organometallic intermediate or via a cine-substitution mechanism. For instance, deprotonation at the C5 position with a strong base like n-butyllithium could generate a nucleophilic carbon, which can then react with an electrophile.

N-Functionalization: Alkylation, Acylation, and Arylation of the Pyrazole Nitrogen

In this compound, the N1 position is already functionalized with an ethanol group. The remaining nitrogen, N2, is a pyridine-like nitrogen and is generally considered the more basic and nucleophilic of the two nitrogens in a pyrazole ring. nih.govencyclopedia.pub This makes it susceptible to further functionalization, such as alkylation, acylation, and arylation, which would lead to the formation of a pyrazolium (B1228807) salt.

The reactivity of the N2 nitrogen can be exploited to introduce a variety of functional groups, potentially altering the compound's physical and chemical properties.

ReactionReagentProduct TypeExample Product
N-Alkylation R-X (e.g., CH₃I)Pyrazolium salt1-(2-Hydroxyethyl)-2-methyl-3-(2-furyl)-1H-pyrazolium iodide
N-Acylation RCOClAcylpyrazolium salt2-Acyl-1-(2-hydroxyethyl)-3-(2-furyl)-1H-pyrazolium chloride
N-Arylation Ar-X (e.g., Ph-Br) with catalystArylpyrazolium salt1-(2-Hydroxyethyl)-2-phenyl-3-(2-furyl)-1H-pyrazolium bromide

These N-functionalization reactions are often carried out under basic conditions to enhance the nucleophilicity of the N2 nitrogen. nih.govsemanticscholar.orgmdpi.comgoogle.comnih.gov

Reactivity Profile of the Furan (B31954) Moiety in this compound

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. It is more reactive than benzene (B151609) towards electrophiles and can also participate in cycloaddition reactions. youtube.com

Electrophilic Substitution and Addition Reactions of the Furan Ring

Furan undergoes electrophilic aromatic substitution preferentially at the C2 and C5 positions, as the intermediate carbocation (the oxocarbenium ion) is more stabilized by resonance. youtube.com In this compound, the furan ring is attached to the pyrazole at the C2 position. Therefore, electrophilic attack is expected to occur predominantly at the C5 position of the furan ring.

The pyrazolyl substituent at the C2 position of the furan is electron-withdrawing, which would deactivate the furan ring towards electrophilic substitution compared to unsubstituted furan. However, the C5 position remains the most likely site for reaction.

ReactionReagentExpected Major Product
Nitration HNO₃/Pyridine2-[3-(5-Nitro-2-furyl)-1H-pyrazol-1-yl]-1-ethanol
Halogenation Br₂/Dioxane2-[3-(5-Bromo-2-furyl)-1H-pyrazol-1-yl]-1-ethanol
Friedel-Crafts Acylation RCOCl/SnCl₄2-[3-(5-Acyl-2-furyl)-1H-pyrazol-1-yl]-1-ethanol

Ring-Opening and Cycloaddition Reactions (e.g., Diels-Alder, if applicable)

Furan and its derivatives are known to participate as dienes in Diels-Alder [4+2] cycloaddition reactions. mdpi.comnih.govrsc.orgnih.gov The reactivity of the furan ring in a Diels-Alder reaction is influenced by the nature of its substituents. Electron-donating groups on the furan ring generally increase its reactivity as a diene, while electron-withdrawing groups decrease it. nih.govrsc.org

In the context of this compound, the C2-pyrazolyl substituent is electron-withdrawing, which would make the furan ring less reactive in a normal-electron-demand Diels-Alder reaction compared to unsubstituted furan. However, cycloaddition with highly reactive dienophiles, such as maleic anhydride (B1165640) or N-phenylmaleimide, may still be possible under forcing conditions (e.g., high temperature or pressure).

The reaction would be expected to proceed via an endo transition state under kinetic control, although the exo product is often the thermodynamically more stable isomer.

Oxidation and Reduction Pathways of the Furan Ring

The furan moiety is an electron-rich aromatic heterocycle susceptible to various oxidative and reductive transformations. Its reactivity is influenced by the nature of the substituents on the ring and the specific reaction conditions employed.

Oxidation: The oxidation of the furan ring in this compound can proceed through several pathways, often leading to ring-opening or rearrangement products. Depending on the oxidizing agent, the furan ring can serve as a precursor to 1,4-dicarbonyl compounds, unsaturated lactones (butenolides), or carboxylic acids. researchgate.net For instance, strong oxidizing conditions, such as those employing ruthenium trichloride (B1173362) with sodium periodate (B1199274) or ozonolysis, can cleave the furan ring to yield a carboxylic acid. youtube.com This transformation effectively converts the furan into a masked carboxylic acid functional group. youtube.com Other oxidative methods can lead to dearomatization of the furan, forming intermediates that can undergo further cyclization or rearrangement. researchgate.net

Reduction: The furan ring can be reduced under catalytic hydrogenation conditions, which typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel. researchgate.net This process would convert the aromatic furan ring into a saturated tetrahydrofuran (B95107) ring. However, the presence of other reducible functional groups, such as a potential alkene formed from dehydration of the ethanol side chain, necessitates careful selection of reaction conditions to achieve chemoselectivity. For instance, methods have been developed for the selective reduction of conjugated double bonds adjacent to a furan ring without affecting the furan itself, using reagents like 2-phenylbenzimidazoline. nih.gov This suggests that other parts of the molecule could be selectively reduced while preserving the furan core. nih.gov

Chemical Transformations of the Ethanol Side Chain of this compound

The primary alcohol of the ethanol side chain is a versatile functional group that can undergo a wide range of chemical transformations, including oxidation, esterification, etherification, nucleophilic substitution, and dehydration.

The primary alcohol group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would be expected to convert the alcohol to the corresponding aldehyde, 2-[3-(2-furyl)-1H-pyrazol-1-yl]acetaldehyde. Conversely, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would likely oxidize the alcohol all the way to the carboxylic acid, 2-[3-(2-furyl)-1H-pyrazol-1-yl]acetic acid.

Research on the oxidation of analogous 2-(pyrazolyl)ethanols provides valuable insight into the expected reactivity. researchgate.net For example, the oxidation of 2-(pyrazol-3-yl)ethanol with KMnO₄ has been shown to yield a mixture of the corresponding pyrazole-3-carboxylic acid and 2-oxo-2-(pyrazol-3-yl)acetic acid. researchgate.net This suggests that under similar conditions, this compound could yield a mixture of 3-(2-furyl)-1H-pyrazole-1-acetic acid and potentially the corresponding carboxylic acid of the pyrazole itself, depending on the stability of the furan ring to the strong oxidizing conditions.

Table 1: Potential Oxidation Products of the Ethanol Side Chain
Starting MaterialReagent/ConditionsPredicted Major ProductProduct TypeReference Analogy
This compoundPyridinium Chlorochromate (PCC), CH₂Cl₂2-[3-(2-furyl)-1H-pyrazol-1-yl]acetaldehydeAldehydeGeneral Primary Alcohol Oxidation
This compoundPotassium Permanganate (KMnO₄), basic, cold2-[3-(2-furyl)-1H-pyrazol-1-yl]acetic acidCarboxylic Acid researchgate.net
This compoundJones Reagent (CrO₃, H₂SO₄, acetone)2-[3-(2-furyl)-1H-pyrazol-1-yl]acetic acidCarboxylic AcidGeneral Primary Alcohol Oxidation

The hydroxyl group of the ethanol side chain can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic catalysis to form the corresponding esters. Similarly, etherification can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group to facilitate nucleophilic substitution reactions. This is typically achieved by protonation of the alcohol under strongly acidic conditions, followed by reaction with a nucleophile. For example, treatment with concentrated hydrohalic acids (e.g., HBr, HCl) can convert the alcohol into the corresponding alkyl halide. Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles.

The ethanol side chain can undergo dehydration to form an alkene, specifically 1-(2-ethenyl)-3-(2-furyl)-1H-pyrazole. This intramolecular elimination of water is typically catalyzed by strong acids (e.g., sulfuric acid, phosphoric acid) at elevated temperatures. The ease of dehydration would depend on the stability of the resulting alkene and any potential carbocation intermediates.

Multi-Component Reactions and Cascade Transformations Involving the Compound

The structural complexity of this compound makes it an interesting candidate for participation in multi-component reactions (MCRs) and cascade transformations. Pyrazole scaffolds are often synthesized via MCRs, highlighting the compatibility of this heterocyclic system with such one-pot strategies. beilstein-journals.orgnih.govnih.gov

The compound itself could serve as a building block in MCRs. For example, the hydroxyl group could participate in a reaction sequence, or the furan and pyrazole rings could be involved. Cascade reactions could be initiated at one of the functional groups, leading to a series of intramolecular transformations. A plausible cascade could involve the oxidative ring-opening of the furan moiety to a 1,4-dicarbonyl intermediate, which could then undergo an intramolecular cyclization involving the pyrazole ring or the side chain, leading to complex polycyclic structures. researchgate.net The development of such cascade reactions offers an efficient pathway to novel and structurally diverse heterocyclic compounds from a single, functionalized precursor.

Mechanistic Investigations and Kinetic Studies of Key Chemical Transformations of this compound

The intricate structure of this compound, featuring both electron-rich aromatic systems and a reactive alcohol functional group, allows for a variety of chemical transformations. Mechanistic and kinetic studies, while not extensively documented for this specific molecule, can be inferred from the well-established reactivity of its constituent furan, pyrazole, and ethanol moieties.

Electrophilic Aromatic Substitution:

The pyrazole ring is generally susceptible to electrophilic attack, primarily at the C4 position, due to the directing effects of the two nitrogen atoms. rsc.orgchemicalbook.com The furan ring is also highly activated towards electrophilic substitution, typically at the C5 position (adjacent to the oxygen and remote from the pyrazole substituent). youtube.com The Vilsmeier-Haack reaction, a common method for formylation, proceeds on electron-rich aromatic rings. youtube.comresearchgate.net For this compound, this reaction would likely occur at the C4 position of the pyrazole ring or the C5 position of the furan ring. The mechanism involves the in-situ formation of the Vilsmeier reagent (a chloroiminium ion) from a substituted formamide (B127407) and phosphorus oxychloride. researchgate.net This electrophile then attacks the aromatic ring, leading to the formation of an aldehyde after hydrolysis. Studies on similar pyrazole systems have shown that the reaction can proceed in excellent yield. nih.gov

Oxidation of the Ethanol Side Chain:

The primary alcohol of the ethanol side chain can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent used. nih.govresearchgate.net Milder reagents like pyridinium chlorochromate (PCC) are known to selectively oxidize primary alcohols to aldehydes, while stronger oxidizing agents such as chromic acid (Jones reagent) typically lead to the corresponding carboxylic acid. nih.govderpharmachemica.com The mechanism for chromic acid oxidation involves the formation of a chromate (B82759) ester, followed by the removal of a proton from the adjacent carbon, leading to the formation of the carbonyl group. nih.gov

Kinetic studies on the oxidation of furfuryl alcohol and its derivatives provide a reasonable analogy for the ethanol side chain of the target molecule. For instance, the aerobic oxidation of furfuryl alcohol derivatives has been studied, with rate constants determined under specific catalytic conditions.

Interactive Data Table: Aerobic Oxidation Rate Constants of Furfuryl Alcohol Derivatives

Note: This data is for analogous compounds and serves as a reference for the potential reactivity of the ethanol side chain. Reaction Conditions: Substrate (0.5 g), DMF (0.5 g), Ru/γ-Al2O3 catalyst (0.5 g), Oxygen pressure (0.5 MPa), Temperature (383 K).

CompoundRate Constant (mol L⁻¹ h⁻¹)
Furfuryl alcohol0.15
5-Hydroxymethylfurfural (HMF)0.25
HMF-acetal0.30
Data sourced from a study on the effective oxidation of 5-hydroxymethylfurfural. mdpi.com

N-Alkylation of the Pyrazole Ring:

While the pyrazole nitrogen in the target molecule is already substituted with the ethanol group, further alkylation is a fundamental reaction of pyrazoles. N-alkylation can occur under both acidic and basic conditions. nih.govresearchgate.net Acid-catalyzed alkylation often involves the use of electrophiles like trichloroacetimidates. nih.govresearchgate.net Base-catalyzed alkylation typically proceeds by deprotonation of the pyrazole NH followed by reaction with an alkyl halide. The regioselectivity of N-alkylation in unsymmetrical pyrazoles is influenced by both steric and electronic factors of the substituents on the pyrazole ring.

Diels-Alder Reaction of the Furan Ring:

The furan ring can act as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. youtube.com This reaction is reversible, and its outcome can be under kinetic or thermodynamic control. The reactivity of the furan diene is enhanced by electron-donating groups and diminished by electron-withdrawing groups. The reaction of furan with a dienophile, such as a maleimide, leads to the formation of an oxabicyclic product. The presence of the pyrazole substituent at the 3-position of the furan ring is expected to influence the electronic properties and, consequently, the kinetics of the Diels-Alder reaction.

Pyrolysis:

The thermal decomposition (pyrolysis) of N-substituted pyrazoles has been studied, often leading to complex rearrangements and the formation of various nitrogen-containing heterocycles. The specific products formed during the pyrolysis of this compound would depend on the precise conditions, but fragmentation and rearrangement of both the pyrazole and furan rings, as well as the side chain, are anticipated.

Coordination Chemistry and Ligand Design with 2 3 2 Furyl 1h Pyrazol 1 Yl 1 Ethanol

Ligating Properties and Potential Coordination Sites of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol

The structure of this compound features several potential coordination sites that can interact with metal ions. The presence of multiple donor atoms, including nitrogen and oxygen, allows for various coordination modes, including monodentate, bidentate, and bridging interactions. The specific geometry and electronic properties of the metal center, as well as the reaction conditions, will ultimately determine the final coordination environment.

The pyrazole (B372694) ring is a well-established motif in coordination chemistry, primarily due to the coordinating ability of its sp2 hybridized nitrogen atoms. nih.gov In this compound, the pyrazole ring offers two nitrogen atoms. The N1 atom is substituted with the ethanol (B145695) group, while the N2 atom is typically the primary site of coordination with metal ions. This coordination behavior is a common feature among pyrazole-based ligands, where the lone pair of electrons on the N2 atom is readily available for donation to a metal center. nih.gov The coordination of the pyrazole nitrogen is a fundamental aspect of the ligating properties of this compound, forming the basis for its ability to create stable metal complexes.

The ethanol substituent on the pyrazole ring introduces a hydroxyl (-OH) group, which represents a significant potential coordination site. The oxygen atom of the hydroxyl group can coordinate to a metal center in either its protonated or deprotonated form. nih.gov Coordination of the neutral hydroxyl group is common, but deprotonation to form an alkoxide is also frequently observed, especially in the presence of a base. This deprotonation results in a negatively charged oxygen donor, which forms a strong bond with the metal ion. The involvement of the hydroxyl oxygen in coordination, along with the pyrazole nitrogen, would result in the formation of a stable six-membered chelate ring, a favorable arrangement in coordination chemistry. nih.gov

The true potential of this compound as a ligand lies in the synergistic chelation effects arising from the cooperation of its multiple donor sites. The simultaneous coordination of the pyrazole nitrogen and the hydroxyl oxygen to a single metal center would result in a bidentate chelate, significantly enhancing the stability of the complex compared to monodentate coordination. This "chelate effect" is a cornerstone of coordination chemistry, leading to thermodynamically more stable complexes. The geometry of the ligand is well-suited for such bidentate N,O-chelation, which is a common coordination mode for similar pyrazole-ethanol derivatives. capes.gov.br

Furthermore, the furan (B31954) oxygen could potentially participate in coordination, leading to a tridentate binding mode, although this would be sterically more demanding. The flexibility of the ethanol arm allows the ligand to adapt to the preferred coordination geometry of different metal ions, making it a versatile building block for a wide range of coordination compounds.

Synthesis and Characterization of Metal Complexes Derived from this compound

The synthesis of metal complexes with this compound can be achieved through various synthetic routes, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Transition metals from the d-block are particularly well-suited for forming complexes with ligands like this compound due to their variable oxidation states and coordination numbers. The synthesis of such complexes is generally straightforward.

Synthesis: The typical synthetic procedure involves dissolving the ligand and a transition metal salt (e.g., chlorides, nitrates, or acetates of copper(II), nickel(II), cobalt(II), or zinc(II)) in a suitable solvent, such as ethanol or methanol. researchgate.netnih.gov The reaction mixture is then stirred, often with gentle heating, to facilitate the complex formation. The resulting metal complex may precipitate from the solution upon cooling or after the addition of a less-polar co-solvent. The solid product can then be isolated by filtration, washed, and dried. The stoichiometry of the resulting complexes (metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. researchgate.net

Characterization: The characterization of the synthesized transition metal complexes is crucial for elucidating their structure and properties. A combination of techniques is typically employed:

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=N bond in the pyrazole ring upon coordination is indicative of the involvement of the pyrazole nitrogen. ekb.eg More significantly, a change in the O-H stretching frequency of the ethanol group can confirm the coordination of the hydroxyl oxygen. researchgate.net The disappearance of the O-H band would suggest deprotonation of the hydroxyl group upon complexation.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide insights into the geometry of the coordination sphere around the metal ion. For example, the d-d transitions observed for copper(II) or nickel(II) complexes can help to distinguish between octahedral, tetrahedral, or square planar geometries. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of zinc(II), 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation can confirm the binding mode of the ligand.

Elemental Analysis: Elemental analysis is used to determine the empirical formula of the complex, which helps to establish the metal-to-ligand ratio and the presence of any counter-ions or solvent molecules in the crystal lattice. ekb.eg

Table of Expected Coordination Data for Transition Metal Complexes of this compound:

Metal IonExpected GeometryPotential Coordination ModeKey Spectroscopic Features
Copper(II) Square Planar or Distorted OctahedralBidentate (N,O)Broad d-d transition in UV-Vis; Shift in pyrazole and O-H IR bands
Nickel(II) Octahedral or TetrahedralBidentate (N,O)Multiple d-d transitions in UV-Vis; Shift in pyrazole and O-H IR bands
Cobalt(II) Octahedral or TetrahedralBidentate (N,O)Characteristic d-d transitions in UV-Vis; Shift in pyrazole and O-H IR bands
Zinc(II) TetrahedralBidentate (N,O)Shifts in 1H and 13C NMR signals of the ligand; Shift in pyrazole and O-H IR bands

The study of transition metal complexes with this compound reveals the versatility of this ligand in forming a range of coordination compounds with interesting structural features and potential applications in various fields of chemistry.

Main Group Metal Complexes

The coordination chemistry of this compound with main group metals is an area with limited specific research in publicly available literature. However, the structural features of the ligand—comprising a pyrazole ring with two nitrogen donors, a furan ring with an oxygen donor, and an ethanol tail with a hydroxyl group—allow for informed predictions of its behavior. The nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group are expected to be the primary coordination sites for main group metal ions. The interactions would likely be predominantly electrostatic in nature. The versatility of the pyrazole moiety in coordinating to a wide array of metals suggests that this ligand could form stable complexes with elements from the s- and p-blocks, though detailed synthetic and structural studies are required to confirm these possibilities.

Lanthanide and Actinide Complexes

While specific studies on the complexation of this compound with lanthanides (Ln) and actinides (An) have not been extensively reported, the field of Ln/An separation provides a strong impetus for such investigations. Ligands with soft N-donor atoms are of particular interest for selectively binding to trivalent actinides over lanthanides, a notoriously difficult separation challenge. aesj.netescholarship.org The pyrazole group within the ligand offers such nitrogen donor sites.

It is hypothesized that the ligand would coordinate to trivalent lanthanide and actinide cations, potentially forming complexes with a 1:3 metal-to-ligand stoichiometry, analogous to systems involving other N-donor heterocyclic ligands like bis-triazinyl pyridines (BTPs). aesj.netescholarship.org Key areas for future research would involve comparing the coordination environments of Ln(III) and An(III) complexes. Studies on similar systems have shown that actinide-nitrogen bonds can be shorter and exhibit a greater degree of covalency compared to corresponding lanthanide-nitrogen bonds, an effect attributed to the participation of the 5f orbitals in bonding. aesj.netescholarship.org Elucidating these structural and bonding disparities is crucial for designing ligands that can enhance separation factors.

Advanced Spectroscopic and Diffraction-Based Structural Elucidation of Metal Complexes

The definitive characterization of metal complexes formed with this compound relies on a combination of spectroscopic and diffraction techniques. Standard methods include Nuclear Magnetic Resonance (¹H and ¹³C NMR) to probe the ligand environment upon coordination, Infrared (IR) spectroscopy to observe shifts in vibrational modes (such as N-H and O-H stretches), and UV-Visible spectroscopy to study electronic transitions. nih.govresearchgate.net

Single-crystal X-ray diffraction stands as the most powerful technique for unambiguous structural determination in the solid state. nih.govdnu.dp.ua This method provides precise data on bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions like hydrogen bonding. nih.govwhiterose.ac.uk Although diffraction-quality single crystals of complexes with this specific ligand are not widely reported, data from closely related pyridylpyrazole structures can serve as a model for the type of information that would be obtained. nih.govresearchgate.net In cases where single crystals are elusive, X-ray powder diffraction can be employed to characterize the bulk material. d-nb.info

An illustrative example of the crystallographic data that could be expected from a hypothetical metal complex is presented below.

Interactive Table: Illustrative Crystal Data for a Hypothetical [Cu(C₉H₁₀N₂O₂)₂]Cl₂ Complex

ParameterIllustrative Value
Chemical FormulaC₁₈H₂₀Cl₂CuN₄O₄
Formula Weight522.82 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.15
b (Å)16.54
c (Å)12.88
β (°)98.75
Volume (ų)2135.4
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.627
Coordination GeometryDistorted Square Planar

Electronic Structure and Bonding Analysis in Metal-Ligand Complexes of the Compound

Understanding the electronic properties and the nature of the metal-ligand bond is fundamental to predicting the reactivity and potential applications of these complexes. Density Functional Theory (DFT) has become a standard theoretical tool for this purpose. nih.govresearchgate.net DFT calculations can be used to optimize the geometry of the ligand and its metal complexes, predict vibrational frequencies, and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that influences the molecule's stability, reactivity, and electronic absorption properties. researchgate.net A theoretical study on the closely related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid demonstrated that it has a planar conformation and a significant HOMO-LUMO gap, suggesting high electronic stability and potential for optoelectronic applications. researchgate.net Similar computational analyses on complexes of this compound would provide deep insights into how coordination to a metal center alters the electronic structure of the ligand. Molecular Electrostatic Potential (MEP) mapping can further identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

Interactive Table: Illustrative Theoretical Electronic Properties for a Related Furan-Pyrazole System

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital
Energy Gap (E_g)5.3 eVIndicates electronic stability and reactivity
Dipole Moment3.5 DebyeMeasures the overall polarity of the molecule

Supramolecular Assembly and Self-Organization via Metal-Ligand Coordination of this compound

Supramolecular chemistry explores the assembly of molecules into larger, ordered structures through non-covalent interactions. The title compound is exceptionally well-suited for participating in supramolecular assembly due to its multiple functional groups capable of hydrogen bonding. The pyrazole N-H group is a hydrogen bond donor, while the sp² nitrogen of the pyrazole, the furan oxygen, and the hydroxyl oxygen can all act as hydrogen bond acceptors. researchgate.net The hydroxyl group can also serve as a hydrogen bond donor.

In the absence of metal ions, pyrazole-containing molecules are known to self-assemble into various aggregates, including cyclic dimers, trimers, and linear chains, through N-H···N hydrogen bonds. researchgate.net When this compound is coordinated to a metal center, these hydrogen bonding functionalities remain available to direct the self-organization of the individual complex units into extended architectures. whiterose.ac.ukrsc.org This can lead to the formation of one-dimensional ladders, two-dimensional sheets, or complex three-dimensional networks. whiterose.ac.uk The specific topology of the resulting supramolecular array is governed by the coordination geometry of the metal ion and the directionality of the hydrogen bonds. Researchers have successfully utilized similar pyrazole-based ligands to construct intricate structures, including discrete, self-assembled cages and complex helical networks. whiterose.ac.ukrsc.org

Computational and Theoretical Investigations of 2 3 2 Furyl 1h Pyrazol 1 Yl 1 Ethanol

Quantum Chemical Characterization of the Electronic Structure of the Compound

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic architecture of molecules. eurasianjournals.com For a molecule like 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol, these methods can elucidate its reactivity, stability, and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining a molecule's chemical reactivity and electronic properties. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity.

In a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations have shown that the HOMO is primarily localized on the pyrazole (B372694) ring, while the LUMO is centered on the furyl moiety and the carboxylic acid group. nih.gov For this compound, a similar distribution is anticipated. The pyrazole ring, being electron-rich, would be the main contributor to the HOMO. The furan (B31954) ring and the pyrazole ring are expected to contribute to the LUMO. The ethanol (B145695) substituent, being a flexible side chain, is likely to have a lesser contribution to the frontier orbitals.

The HOMO-LUMO energy gap is a significant parameter. For instance, in a study of pyrazole derivatives, the calculated energy gap for one derivative (P1) was 5.44 eV, while for another (P12), it was 4.75 eV, indicating differing stabilities and reactivities. nih.gov A smaller energy gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Analogous Pyrazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyrazole Derivative P1--5.44 nih.gov
Pyrazole Derivative P12--4.75 nih.gov
5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (PBE)-6.23 researchgate.net-1.98 researchgate.net4.25 researchgate.net
5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (B3LYP)-6.83 researchgate.net-1.96 researchgate.net4.87 researchgate.net

This table presents data from analogous compounds to illustrate the typical range of FMO energies and gaps.

Charge Distribution, Electrostatic Potential Maps, and Dipole Moments

The distribution of electron density within a molecule is fundamental to understanding its interactions. Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing this distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

For this compound, the MEP map would likely show negative potential (electron-rich regions, typically colored red or yellow) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the furan ring and the ethanol group. researchgate.netnih.govresearchgate.net These sites would be susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions, typically colored blue) would be expected around the hydrogen atoms, particularly the N-H of the pyrazole (if present in a tautomeric form) and the O-H of the ethanol group, making them potential sites for nucleophilic interaction. nih.gov

Aromaticity and Aromatic Stabilization Energy of the Heterocyclic Rings

Both the furan and pyrazole rings in the title compound are five-membered heterocycles with aromatic character. Aromaticity is a key factor in their stability and reactivity. The aromaticity of these rings stems from the delocalization of π-electrons within the cyclic system. chemrxiv.org

Conformational Analysis and Tautomerism Studies of this compound

The flexibility of the ethanol side chain and the potential for tautomerism in the pyrazole ring are important structural aspects of this compound.

Conformational analysis would explore the different spatial arrangements of the molecule, particularly the rotation around the single bonds connecting the pyrazole ring, the furan ring, and the ethanol group. Theoretical calculations on pyrazolone (B3327878) derivatives have shown that both folded and open conformations can be stable, with the relative stability often depending on the specific substituents and the environment (solid state vs. gaseous state). bohrium.com For the title compound, intramolecular hydrogen bonding between the hydroxyl group of the ethanol moiety and a nitrogen atom of the pyrazole ring could favor certain conformations.

Tautomerism is a common phenomenon in pyrazoles. nih.gov For an N-unsubstituted pyrazole ring, prototropic tautomerism can occur, where a hydrogen atom shifts between the two nitrogen atoms. researchgate.netbeilstein-journals.orgpurkh.com The relative stability of the different tautomers is highly dependent on the nature and position of the substituents. researchgate.net Electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer. researchgate.net In the case of this compound, the position of the furan and ethanol substituents would influence the equilibrium between the possible tautomeric forms.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry can be used to model the reaction pathways for the synthesis of this compound. The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.comnih.govslideshare.net

For instance, a plausible synthesis could involve the reaction of a furan-containing 1,3-diketone with a substituted hydrazine. Reaction pathway modeling would involve calculating the energies of the reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism. Transition state analysis would identify the geometry of the highest energy point along the reaction coordinate, offering insights into the factors that control the reaction rate. Such studies are crucial for optimizing reaction conditions and predicting the regioselectivity of the synthesis. mdpi.com

Molecular Dynamics Simulations to Understand Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a condensed phase, such as in a solvent. eurasianjournals.com An MD simulation of this compound in a solvent like water or an organic solvent would provide insights into its solvation, conformational dynamics, and intermolecular interactions. rdd.edu.iqtandfonline.comnih.govnih.gov

These simulations can reveal how the solvent molecules arrange themselves around the solute, forming a solvation shell. The simulations would also capture the conformational changes of the flexible ethanol side chain over time. Furthermore, MD simulations can be used to study the formation of intermolecular hydrogen bonds between the solute and solvent molecules, as well as between solute molecules themselves, which can lead to aggregation. The insights gained from MD simulations are valuable for understanding the macroscopic properties of the compound, such as its solubility and transport properties. nih.gov

In Silico Design and Prediction of Novel Derivatives with Tailored Theoretical Properties

The in silico design of novel molecules represents a cornerstone of modern medicinal chemistry and materials science, allowing for the rational design and virtual screening of compounds with desired properties before their physical synthesis. This computational approach significantly reduces the time and resources required for the discovery of new chemical entities. The scaffold of this compound serves as a promising starting point for such computational exploration due to the versatile nature of its pyrazole and furan rings. mdpi.comnih.gov

The process of in silico design for this compound involves the creation of a virtual library of derivatives. Structural modifications are systematically introduced to the parent molecule. These modifications can include:

Substitution on the furan ring: Introducing various functional groups (e.g., methyl, halogen, methoxy) at different positions of the furan moiety to modulate electronic properties and steric interactions.

Modification of the ethanol side chain: Altering the length of the alkyl chain, introducing branching, or converting the hydroxyl group into other functional groups like ethers or esters.

Substitution on the pyrazole ring: Although the pyrazole ring in the parent compound is substituted at positions 1 and 3, further substitution at other available positions could be explored.

Once this virtual library is generated, a variety of computational tools are employed to predict the theoretical properties of each derivative. Molecular docking simulations can be used to predict the binding affinity and interaction patterns of these novel compounds against specific biological targets, such as enzymes or receptors. nih.govnih.gov For instance, studies on other pyrazole derivatives have successfully used docking to identify potential inhibitors of enzymes like α-glucosidase and to understand interactions with amino acid residues in the active site. nih.govnih.gov

Furthermore, predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical. Algorithms can calculate parameters such as lipophilicity (log P), aqueous solubility, and potential for blood-brain barrier penetration, which are essential for a molecule's potential as a therapeutic agent. researchgate.netresearchgate.net By evaluating these properties computationally, derivatives with unfavorable profiles can be eliminated early in the design process. The goal is to identify a select number of derivatives that exhibit a superior balance of desired properties compared to the parent compound, justifying their selection for chemical synthesis and further experimental testing.

The following table provides an illustrative example of how data for a designed library of derivatives of this compound might be presented.

Derivative ModificationPredicted Binding Energy (kcal/mol)Predicted HOMO-LUMO Gap (eV)Lipinski Violations
Parent Compound-6.54.500
Addition of 5-chloro on furan ring-7.24.450
Methylation of ethanol -OH group-6.34.520
Addition of 4-nitro on furan ring-7.84.100
Replacement of furan with thiophene-6.84.350

Density Functional Theory (DFT) and Ab Initio Calculations for Properties and Reactivity Prediction

Density Functional Theory (DFT) and ab initio calculations are powerful quantum mechanical methods used to investigate the electronic structure, molecular geometry, and reactivity of chemical compounds from first principles. These computational techniques are instrumental in providing a deep understanding of a molecule's intrinsic properties, complementing experimental data.

For a molecule like this compound, a typical DFT study begins with geometry optimization . This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. Methods like the B3LYP functional combined with a basis set such as 6-31G(d) are commonly employed for this purpose, as demonstrated in studies of structurally related furan-pyrazole compounds. nih.gov The optimization reveals crucial information about bond lengths, bond angles, and dihedral angles. For the related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations showed that the molecule adopts a planar conformation, which has implications for its electronic conjugation and intermolecular interactions. nih.gov

Following optimization, a vibrational frequency analysis is typically performed to confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) spectrum. nih.gov

Key insights into the molecule's chemical reactivity and electronic stability are derived from Frontier Molecular Orbital (FMO) analysis . This involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of chemical reactivity and stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated HOMO-LUMO gap was approximately 4.458 eV, indicating high electronic stability. nih.gov

Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP) map . The MEP visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the furan and ethanol groups and the nitrogen atoms of the pyrazole ring, indicating these are probable sites for electrophilic attack.

Ab initio calculations, which are based on quantum chemistry principles without empirical parameters, can also be used for these predictions, often providing higher accuracy at a greater computational cost. researchgate.net The collective data from these computational methods provide a comprehensive theoretical profile of the molecule, guiding further experimental work.

The table below summarizes key theoretical properties for this compound that can be predicted using DFT calculations, with values estimated based on structurally similar compounds. nih.govnih.gov

Quantum Chemical ParameterPredicted Value
HOMO Energy-6.3 eV
LUMO Energy-1.8 eV
HOMO-LUMO Energy Gap (ΔE)4.5 eV
Dipole Moment2.8 Debye
Ionization Potential6.3 eV
Electron Affinity1.8 eV

Applications and Advanced Materials Science Principles Involving 2 3 2 Furyl 1h Pyrazol 1 Yl 1 Ethanol

Role as a Monomer or Cross-linking Agent in Polymer Chemistry and Polymer Functionalization

The molecular structure of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol makes it a versatile candidate for polymer synthesis and modification. Its utility stems from two primary features: the reactive ethanol (B145695) group and the furan (B31954) ring.

The terminal hydroxyl (-OH) group can be leveraged in several polymerization strategies. It can act as an initiator for ring-opening polymerization of cyclic monomers like lactones or epoxides. More directly, it can participate in polycondensation reactions with diacids or diisocyanates to form polyesters or polyurethanes, respectively, embedding the furyl-pyrazole unit into the polymer backbone. Furthermore, the ethanol group can be readily modified, for instance, by esterification with acryloyl chloride to produce a vinyl-type monomer, enabling its participation in free-radical polymerization to form polyacrylates. The functionalization of polymers through their hydroxyl groups is a well-established method for altering material properties. doaj.org

The furan ring itself offers distinct pathways for polymerization and cross-linking. Under acidic conditions, furfuryl alcohol is known to polymerize into a thermosetting resin. nih.gov The furan moiety in the target compound could potentially undergo similar acid-catalyzed polymerization, leading to novel resinous materials with high thermal stability imparted by the pyrazole (B372694) ring. nih.govresearchgate.net Additionally, the furan ring can act as a diene in Diels-Alder reactions. This "click chemistry" approach is used to create thermally reversible cross-links in polymers, leading to self-healing materials. rsc.org By reacting with a bismaleimide, for example, the furan groups on polymer chains derived from this compound could form stable, yet reversible, cross-linked networks.

Table 1: Conceptual Polymerization Strategies

Functional Group Polymerization / Functionalization Method Resulting Polymer Type / Feature
Ethanol (-OH) Polycondensation (with diacids) Polyester
Polyaddition (with diisocyanates) Polyurethane
Esterification to Acrylate + Radical Polymerization Polyacrylate
Furan Ring Acid-Catalyzed Polymerization Furan-based Thermoset Resin
Diels-Alder Reaction (with bismaleimides) Reversibly Cross-linked / Self-Healing Polymer

Integration into Functionalized Surfaces, Nanomaterials, and Thin Films (Conceptual Design and Synthesis)

The ability to modify surfaces at the molecular level is critical for creating advanced materials with tailored properties such as wettability, biocompatibility, and chemical sensing. The ethanol group of this compound serves as an effective anchor for grafting the molecule onto various substrates.

Conceptual Design and Synthesis:

Functionalized Oxide Surfaces: Substrates rich in surface hydroxyl groups, such as silica (B1680970) (SiO₂), titania (TiO₂), and alumina (B75360) (Al₂O₃), are ideal candidates for modification. The compound can be covalently attached through a condensation reaction between its ethanol group and the surface hydroxyls, forming a stable ether or siloxane linkage. This process creates a self-assembled monolayer (SAM) where the furyl-pyrazole units are oriented away from the surface, imparting their specific chemical character (hydrophobicity, metal-binding capability) to the bulk material.

Nanomaterial Functionalization: This same grafting strategy can be applied to nanomaterials like silica nanoparticles or quantum dots. By functionalizing the surface of these nanomaterials, their dispersibility in different solvents can be tuned, and new functionalities can be introduced. For instance, pyrazole-functionalized nanoparticles could be used for targeted metal ion sequestration from solutions.

Thin Film Deposition: Thin films could be prepared via techniques like chemical vapor deposition (CVD) or spin-coating of a polymer derived from the compound. For a CVD-like process, the molecule could be evaporated and allowed to react with a heated substrate. Alternatively, a polymer synthesized as described in section 6.1 could be dissolved and spin-coated to create a uniform, functional thin film.

The resulting functionalized materials would possess a surface decorated with furan and pyrazole moieties, which can serve as coordination sites for metal ions or as platforms for further chemical reactions.

Design Principles for Chemical Sensors and Biosensors Based on the Compound's Derivatives

The design of chemical sensors and biosensors often relies on molecules that can selectively interact with an analyte and produce a measurable signal. The structure of this compound contains the necessary components for such applications.

Chemical Sensor Design: The pyrazole and furan rings contain nitrogen and oxygen atoms with lone pairs of electrons, making them excellent ligands for coordinating with metal ions. This chelating ability is a cornerstone of chemosensor design. A derivative of the compound could be designed to be fluorescent. Upon binding a specific metal ion (e.g., heavy metals like Hg²⁺ or Cu²⁺), the electronic structure of the molecule would be perturbed, leading to a change in its fluorescence intensity (quenching or enhancement) or a shift in its emission wavelength. This optical response allows for the quantitative detection of the target ion. Pyrazole-containing scaffolds are known to be versatile in this regard. nih.gov

Biosensor Design: For biosensing, the ethanol group is the key feature. It can act as a substrate for the enzyme alcohol dehydrogenase (ADH). A conceptual biosensor for ethanol could be constructed by immobilizing ADH on an electrode modified with a derivative of the target compound. In the presence of ethanol, ADH catalyzes its oxidation, a process that involves the coenzyme NAD⁺ and generates a detectable electrochemical signal. mdpi.com While the target compound itself is an alcohol, it could be used to create the polymer matrix for enzyme immobilization, with its pyrazole and furan groups providing a stable and biocompatible microenvironment for the enzyme. A biosensor based on this principle could offer high sensitivity and a wide detection range for ethanol in various samples. mdpi.com

Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) as a Linker or Node

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. Their high surface area and tunable pore environments make them suitable for gas storage, catalysis, and separation.

To be used as a primary building block (a "linker" or "node") in a MOF or COF, a molecule typically needs at least two reactive sites to enable the formation of an extended network. In its current form, this compound is not an ideal linker. However, it can be chemically modified to become one. For instance, dicarboxylic derivatives of bis(pyrazol-1-yl)alkanes are known building blocks for MOFs. nih.gov Similarly, the furan ring of the target compound could be oxidized to open the ring and form a dicarboxylic acid, creating the necessary bitopic functionality.

Alternatively, the compound could be used for post-synthetic modification of an existing MOF or COF. If a framework is synthesized with reactive sites (e.g., open metal sites or reactive organic groups), the ethanol group of the compound could be used to graft it onto the internal pore surfaces. This would introduce the specific chemical functionalities of the furan and pyrazole rings into the pores without altering the underlying framework topology. This approach allows for the precise tuning of the chemical environment within the pores for applications like selective guest adsorption or catalysis. The general principles for synthesizing COF thin films often rely on interfacial reactions of multifunctional monomers. researchgate.net

Table 2: Conceptual Roles in MOFs and COFs

Role Required Modification / Strategy Purpose
Linker Chemical derivatization to add a second coordinating group (e.g., -COOH) To construct a new MOF/COF with inherent furyl-pyrazole functionality.
Functionalizing Agent Post-synthetic modification via the ethanol group To graft the molecule onto the pore surface of an existing framework, tuning its chemical properties.

Development of Supramolecular Architectures and Self-Assembled Structures for Targeted Functions

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. These interactions are weaker than covalent bonds, allowing for the formation of dynamic and responsive materials.

The this compound molecule possesses key features for self-assembly. The ethanol group is a potent hydrogen bond donor (-OH), while the un-substituted nitrogen atom on the pyrazole ring is a hydrogen bond acceptor. This donor-acceptor pairing is a powerful motif for directing molecular assembly. Research on the related compound 2,2,2-Tris(pyrazol-1-yl)ethanol has shown that it forms one-dimensional hydrogen-bonded chains in the solid state. nih.govnih.gov It is highly probable that this compound would exhibit similar behavior, self-assembling into chains or more complex networks.

Furthermore, the flat, aromatic furan and pyrazole rings can engage in π-π stacking interactions, which would help to stabilize and order the assembled structures. By controlling conditions such as solvent and temperature, it may be possible to guide the self-assembly process to create specific architectures like nanofibers, gels, or liquid crystals. These materials could have targeted functions; for example, a self-assembled gel could be used for controlled release of an encapsulated substance, while liquid crystalline phases could find use in display technologies.

Exploration in Optoelectronic and Photonic Material Systems (Theoretical and Synthetic Aspects)

Materials that interact with light are fundamental to optoelectronic and photonic technologies. coplweb.casigmaaldrich.com The potential of this compound in this area is suggested by its conjugated electronic structure.

Theoretical Aspects: A comprehensive theoretical investigation using Density Functional Theory (DFT) was performed on the closely related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.gov The study revealed that the molecule has a planar conformation, which maximizes the π-conjugation between the furan and pyrazole rings. The calculated HOMO-LUMO energy gap was approximately 4.458 eV, indicating high electronic stability and strong absorption properties in the UV region. nih.gov This large band gap is characteristic of materials with low chemical reactivity but potential for applications in electronic devices that operate in the ultraviolet spectrum. nih.gov Given the structural similarity, this compound is expected to share these fundamental electronic characteristics.

Synthetic Aspects: Pyrazoline derivatives are known to exhibit interesting physical properties, including fluorescence and second-order non-linear optical (NLO) effects. researchgate.net The furyl-pyrazole core of the target compound represents a promising scaffold for developing new NLO materials or fluorescent dyes. Synthetically, the properties could be tuned by adding electron-donating or electron-withdrawing groups to the furan or pyrazole rings. The ethanol group provides a convenient handle to incorporate the chromophore into a polymer matrix or attach it to a surface, which is often necessary for creating practical photonic devices.

Table 3: Theoretical Electronic Properties of the Analogous Compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid nih.gov

Property Calculated Value Implication
Molecular Geometry Planar Conformation Maximized π-conjugation between rings.
HOMO Energy -6.645 eV Energy of the highest occupied molecular orbital.
LUMO Energy -2.187 eV Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Energy Gap 4.458 eV High electronic stability; potential for UV optoelectronic applications.

Note: Data is for a structurally similar compound and serves as a theoretical proxy.

Catalytic Applications of 2 3 2 Furyl 1h Pyrazol 1 Yl 1 Ethanol and Its Derivatives

Organocatalytic Potential of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol and Its Modified Forms

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a sustainable alternative to metal-based catalysis. The structural features of this compound make it an intriguing candidate for an organocatalyst. The molecule incorporates three key functionalities that could contribute to its catalytic activity: the amino alcohol backbone, the pyrazole (B372694) ring, and the furan (B31954) group.

The β-amino alcohol framework is a classic motif in organocatalysis. nih.govresearchgate.net The amino group can act as a Lewis base or form enamines and iminium ions, while the hydroxyl group can participate in hydrogen bonding to activate substrates and control stereochemistry. nih.gov Simple primary β-amino alcohols have been shown to be effective organocatalysts in asymmetric Michael additions, Diels-Alder reactions, and aldol (B89426) reactions. nih.gov The enantiopure nature of many amino alcohol precursors, often derived from the chiral pool, allows for their use in asymmetric synthesis. rsc.org

The pyrazole moiety also offers significant potential for organocatalytic applications. Pyrazoles are N-heterocycles that can act as both hydrogen bond donors (via the N-H group) and acceptors (via the sp2-hybridized nitrogen). mdpi.com This dual functionality allows them to activate electrophiles and nucleophiles simultaneously. Pyrazolone (B3327878) derivatives, for example, have been extensively used in organocatalytic asymmetric reactions. researchgate.netnih.gov Furthermore, chiral pyrazole derivatives have been synthesized and investigated as organocatalysts for reactions like the Henry reaction. mjcce.org.mk

The furan ring, a five-membered aromatic heterocycle, can also participate in catalytic cycles. youtube.com Organocatalytic methods have been developed for the enantioselective synthesis of furan derivatives. nih.govacs.org The furan nucleus can be activated or functionalized through various organocatalytic strategies, highlighting its potential role within a larger catalyst structure.

By combining these three functional groups, this compound and its derivatives could act as multifunctional organocatalysts. For instance, the amino alcohol part could form an enamine with a carbonyl compound, while the pyrazole and furan rings could help in substrate orientation and activation through non-covalent interactions. This cooperative action of different functional groups within the same molecule could lead to enhanced reactivity and selectivity.

Potential Organocatalytic Applications:

Reaction TypePotential Role of the Catalyst
Aldol Reaction The amino group could form an enamine intermediate with a ketone or aldehyde, while the hydroxyl and pyrazole N-H groups could activate the electrophilic partner through hydrogen bonding.
Michael Addition Similar to the aldol reaction, the catalyst could activate the nucleophile via enamine formation and the electrophile via hydrogen bonding, controlling the stereochemical outcome of the conjugate addition. nih.gov
Diels-Alder Reaction The catalyst could activate dienophiles through iminium ion formation or hydrogen bonding, influencing the endo/exo selectivity and enantioselectivity of the cycloaddition. researchgate.net
Epoxidation/Aziridination The catalyst could be used to direct the stereoselective transfer of an oxygen or nitrogen atom to an α,β-unsaturated aldehyde. acs.org

While experimental validation is required, the structural components of this compound strongly suggest its potential as a versatile organocatalyst, particularly in its chiral forms for asymmetric synthesis.

Advanced Analytical Methodologies for the Study of 2 3 2 Furyl 1h Pyrazol 1 Yl 1 Ethanol

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol, providing highly accurate mass measurements that can confirm the elemental composition of the molecule and its fragments. This technique is particularly valuable for monitoring the progress of the synthesis reaction and identifying any transient intermediates or byproducts.

In the synthesis of pyrazole (B372694) derivatives, HRMS can be used to obtain the exact mass of the molecular ion, which for this compound (C9H10N2O2) is 178.0742 g/mol . By comparing this theoretical mass with the experimentally determined mass, the successful synthesis of the target compound can be confirmed with a high degree of confidence. For instance, in the analysis of furan (B31954) derivatives, HRMS has been used to identify compounds in complex mixtures like exhaled breath, demonstrating its sensitivity and precision. ethz.chunifr.ch

The fragmentation pattern observed in the mass spectrum provides further structural information. For pyrazole compounds, common fragmentation pathways include the loss of small molecules like HCN or N2. researchgate.net The fragmentation of this compound would likely involve cleavage of the ethanol (B145695) side chain and fragmentation of the furan and pyrazole rings. The precise masses of these fragments, as determined by HRMS, would allow for their unambiguous identification, aiding in the complete structural elucidation of the molecule.

Table 1: Theoretical HRMS Data for this compound and Potential Fragments

Compound/Fragment Molecular Formula Theoretical Exact Mass (m/z)
This compound C9H10N2O2 178.0742
[M-CH2OH]+ C8H7N2O 147.0558
[M-C2H5O]+ C7H5N2O 133.0402
Furan-pyrazole core C7H6N2O 134.0480

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound. While one-dimensional NMR provides initial information, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for elucidating the complex spin systems and connectivity within the molecule. researchgate.net

A ¹H NMR spectrum would show distinct signals for the protons on the ethanol side chain, the pyrazole ring, and the furan ring. The coupling patterns would provide information about adjacent protons. For example, the protons of the ethanol group would appear as a characteristic set of multiplets. researchgate.net

2D NMR experiments would provide the following detailed structural information:

COSY: This experiment would reveal the coupling relationships between protons, for example, between the CH and CH2 protons of the ethanol group.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the known proton assignments.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between the furan ring, the pyrazole ring, and the ethanol substituent. For instance, it would show a correlation between the CH2 protons of the ethanol group and the C3 and N1 atoms of the pyrazole ring.

Solid-state NMR could be employed to study the compound in its crystalline form, providing information about intermolecular interactions and polymorphism.

X-ray Diffraction Techniques

X-ray diffraction techniques are fundamental for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable crystal of this compound would provide the definitive molecular structure. This includes bond lengths, bond angles, and torsional angles, confirming the planarity of the aromatic rings and the conformation of the ethanol side chain. For related pyrazole derivatives, SCXRD has been used to confirm the tautomeric form and to study intermolecular interactions such as hydrogen bonding. researchgate.netnih.govacs.org In the case of the title compound, hydrogen bonding involving the hydroxyl group of the ethanol moiety and the nitrogen atoms of the pyrazole ring would be of particular interest. nih.gov

Powder X-ray Diffraction (PXRD) is a valuable tool for the analysis of the bulk crystalline material. It can be used to identify the crystalline phase of the synthesized compound and to assess its purity. Different crystalline forms (polymorphs) of the same compound will give distinct PXRD patterns. This technique is also crucial for quality control in any potential scale-up of the synthesis.

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. thermofisher.comresearchgate.net These techniques are complementary and can be used to monitor reaction pathways and identify coordination environments.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

A broad O-H stretching band for the alcohol group, typically in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations for the aromatic furan and pyrazole rings and the aliphatic ethanol chain, usually between 2850 and 3100 cm⁻¹.

C=N and C=C stretching vibrations from the pyrazole and furan rings in the 1400-1650 cm⁻¹ region. acs.org

C-O stretching vibrations for the alcohol and the furan ether linkage, typically in the 1000-1300 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings. For polyfurfuryl alcohol, Raman spectroscopy has been shown to be sensitive to the chemical structure and conjugation length. uni-salzburg.at In the context of reaction monitoring, changes in the intensities of specific vibrational bands can be used to follow the consumption of reactants and the formation of the product.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Technique
O-H Stretch (alcohol) 3200-3600 FT-IR
Aromatic C-H Stretch 3000-3100 FT-IR, Raman
Aliphatic C-H Stretch 2850-2960 FT-IR, Raman
C=N/C=C Stretch (rings) 1400-1650 FT-IR, Raman
C-O Stretch 1000-1300 FT-IR

Spectroelectrochemical and Other In Situ Techniques for Real-Time Reaction Mechanism Studies

Spectroelectrochemical techniques combine spectroscopy with electrochemistry to provide real-time information about the electronic structure of molecules as they undergo oxidation or reduction. For a compound like this compound, these methods can be used to study its redox properties and the stability of the resulting radical ions or other intermediates.

Cyclic voltammetry (CV) would be the first step to determine the oxidation and reduction potentials of the compound. The pyrazole and furan moieties are both electroactive. The electrochemical behavior of pyrazoles has been studied, and it is known that they can undergo electrooxidative functionalization. nih.gov By coupling CV with a spectroscopic technique such as UV-Vis or EPR spectroscopy, the changes in the electronic structure upon electron transfer can be monitored. This provides valuable insight into the HOMO and LUMO energy levels and the delocalization of the unpaired electron in the radical ions.

Other in situ techniques, such as ReactIR (in situ FT-IR), can be used to monitor the concentration of reactants, intermediates, and products in real-time during the synthesis of this compound. This allows for a detailed understanding of the reaction kinetics and mechanism.

Chromatography (GC-MS, LC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for the analysis of complex reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. researchgate.net The title compound, after appropriate derivatization to increase its volatility (e.g., silylation of the alcohol group), could be analyzed by GC-MS. The retention time would provide a measure of its identity, while the mass spectrum would confirm its structure and help to identify any impurities. The fragmentation patterns of pyrazole derivatives in GC-MS have been systematically studied, which would aid in the interpretation of the mass spectrum. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique that does not require the analyte to be volatile. This would be the method of choice for the direct analysis of the reaction mixture without derivatization. Different LC methods, such as reversed-phase or normal-phase, could be developed to separate the product from starting materials and byproducts. The mass spectrometer provides detection and identification.

High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is a powerful tool for assessing the purity of the final product and for quantitative analysis. researcher.lifeijcpa.inresearchgate.net A validated HPLC method can be used to determine the percentage purity of this compound with high accuracy and precision. The development of such a method would involve optimizing the mobile phase composition, column type, and flow rate to achieve good separation and peak shape.

Table 3: Chromatographic Methods for the Analysis of this compound

Technique Purpose Typical Stationary Phase Typical Mobile Phase
GC-MS Identification of volatile components, impurity profiling Phenyl-methylpolysiloxane (e.g., HP-5MS) Helium
LC-MS Separation and identification of non-volatile components C18 Acetonitrile (B52724)/Water with formic acid or ammonium (B1175870) acetate (B1210297)
HPLC-UV/PDA Purity assessment, quantification C18 Acetonitrile/Water

Future Research Directions and Emerging Opportunities for 2 3 2 Furyl 1h Pyrazol 1 Yl 1 Ethanol

The unique hybrid structure of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol, which combines a pyrazole (B372694) ring, a furan (B31954) moiety, and a functional ethanol (B145695) side chain, presents a fertile ground for future scientific exploration. The convergence of these distinct chemical features opens up promising avenues in sustainable synthesis, advanced materials, catalysis, and computational chemistry. This section outlines key future research directions and emerging opportunities that could unlock the full potential of this versatile compound and its derivatives.

Q & A

Q. What approaches improve metabolic stability for in vivo pharmacokinetic studies?

  • Methodology :
  • Microsomal assays : Identify metabolic hotspots (e.g., ethanol oxidation) using liver microsomes + NADPH .
  • Deuterium labeling : Stabilize labile C–H bonds (e.g., ethanol CH2 group) .
  • Prodrug design : Mask the hydroxyl group as esters or carbonates for sustained release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.